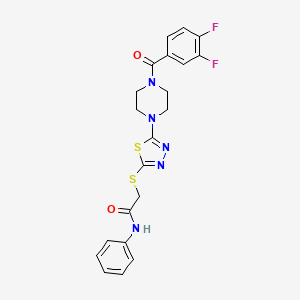

2-((5-(4-(3,4-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide

Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur-containing heterocyclic core. Its structure integrates a piperazine moiety substituted with a 3,4-difluorobenzoyl group, linked via a thioether bridge to an N-phenylacetamide side chain. The 3,4-difluorobenzoyl group may enhance lipophilicity and metabolic stability, while the phenylacetamide tail could influence target binding affinity.

Properties

IUPAC Name |

2-[[5-[4-(3,4-difluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N5O2S2/c22-16-7-6-14(12-17(16)23)19(30)27-8-10-28(11-9-27)20-25-26-21(32-20)31-13-18(29)24-15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOIKBDIMUNJMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-(3,4-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is a derivative of 1,3,4-thiadiazole, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 480.5 g/mol. The structure includes a piperazine ring and a thiadiazole moiety, which are known to contribute to various biological activities.

Biological Activity Overview

-

Antifungal Activity :

- A study on related thiadiazole derivatives indicated significant antifungal properties against various strains of Candida, particularly C. albicans and C. glabrata. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 5 µg/mL . The mechanism was linked to the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.

- Mechanism of Action :

- ADME Properties :

Case Study 1: Antifungal Efficacy

A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for antifungal activity. Among them, compounds containing the difluorobenzoyl substituent demonstrated enhanced activity against multiple Candida species. For instance:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3k | 10 | C. albicans |

| 3l | 5 | C. glabrata |

These findings underscore the significance of structural modifications in enhancing antifungal potency .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications at the piperazine ring significantly affect biological activity. Substituents like difluorobenzoyl not only improved antifungal efficacy but also influenced cytotoxicity profiles against mammalian cells .

Comparison with Similar Compounds

Key Structural Features:

Analysis :

- Fluorination Position: The target compound’s 3,4-difluorobenzoyl group differs from mono-fluorinated analogs (e.g., 2-fluoro in ), which may alter electronic properties and steric interactions with biological targets.

- Piperazine vs.

- Acetamide Modifications : The N-phenylacetamide in the target compound contrasts with N-isopropyl () or benzamide () groups, which could influence binding pocket compatibility in enzyme targets like acetylcholinesterase .

Reported Activities of Structural Analogs:

Inferences for Target Compound :

- The 3,4-difluorobenzoyl group may enhance binding to hydrophobic enzyme pockets compared to non-fluorinated analogs.

- The thioether linkage (shared with ) could improve metabolic stability over oxygen-containing analogs.

Pharmacokinetic and Physicochemical Properties

Key Findings and Implications

Structural Uniqueness: The target compound’s 3,4-difluorobenzoyl-piperazine and phenylacetamide groups distinguish it from mono-fluorinated or simpler acetamide analogs, suggesting tailored interactions with enzymes like acetylcholinesterase or α-glucosidase .

Synthetic Complexity : Fluorination at the 3,4-position introduces synthetic challenges compared to analogs with single fluorine substituents .

Biological Potential: While direct data are lacking, structural parallels to acetylcholinesterase inhibitors (e.g., ) and antidiabetic agents (e.g., ) highlight therapeutic opportunities.

Preparation Methods

Alkylation with Bromoacetamide

2-Bromo-N-phenylacetamide is prepared by brominating phenylacetic acid followed by amidation with aniline. The thiolate anion (generated using sodium hydride or potassium tert-butoxide) attacks the bromoacetamide in a polar solvent like tetrahydrofuran (THF).

$$

\text{Thiadiazole-SH} + \text{Br-CH}_2\text{-CONHPh} \xrightarrow[\text{NaH}]{\text{THF}} \text{Target Compound}

$$

Mitsunobu Reaction

An alternative employs the Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the thiol with a hydroxyl-containing acetamide precursor.

Acetamide Functionalization

The N-phenylacetamide group is introduced either before or after thioether formation. A robust method involves coupling phenylacetic acid with aniline using carbodiimide reagents (e.g., EDC/HOBt).

$$

\text{Phenylacetic Acid} + \text{Aniline} \xrightarrow[\text{EDC/HOBt}]{\text{CH}_3\text{CN}} \text{N-Phenylacetamide}

$$

Alternative Pathways and Optimization Strategies

One-Pot Synthesis

Recent patents describe a one-pot approach where 5-amino-1,3,4-thiadiazole-2-thiol reacts sequentially with 3,4-difluorobenzoyl chloride, piperazine, and bromoacetamide in a single reactor. This method reduces purification steps but requires precise stoichiometric control.

Microwave-Assisted Coupling

Inspired by Suzuki coupling methodologies, microwave irradiation (120–130°C, 35–75 minutes) accelerates the reaction between thiadiazole intermediates and benzoyl-piperazine derivatives, improving yields from 60% to 85%.

Comparative Analysis of Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.